Tris(4-(5-phenylthiophen-2-yl)phenyl)amine
Description
Tris(4-(5-phenylthiophen-2-yl)phenyl)amine is a useful research compound. Its molecular formula is C48H33NS3 and its molecular weight is 720 g/mol. The purity is usually 95%.
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Properties
IUPAC Name |
4-(5-phenylthiophen-2-yl)-N,N-bis[4-(5-phenylthiophen-2-yl)phenyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H33NS3/c1-4-10-34(11-5-1)43-28-31-46(50-43)37-16-22-40(23-17-37)49(41-24-18-38(19-25-41)47-32-29-44(51-47)35-12-6-2-7-13-35)42-26-20-39(21-27-42)48-33-30-45(52-48)36-14-8-3-9-15-36/h1-33H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZRJDHTDMTGAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=C(S5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=C(S8)C9=CC=CC=C9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H33NS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes TPTPA a good material for organic electronics?
A1: TPTPA exhibits several advantageous properties for organic electronics. Firstly, it has a remarkably high hole drift mobility, reaching 1.0 × 10−2 cm2 V−1 s−1 at an electric field of 1.0 × 105 V cm−1 at 293 K . This high hole mobility enables efficient charge transport within devices. Secondly, TPTPA readily forms stable amorphous glass with a glass transition temperature of 83 °C . This amorphous nature allows for the fabrication of uniform thin films through techniques like thermal deposition.
Q2: How is TPTPA used in organic photovoltaic cells?
A2: TPTPA acts as an efficient electron donor material in OPVs, typically paired with fullerene derivatives like C60 or C70 as electron acceptors . When light is absorbed, TPTPA donates an electron, creating an exciton that subsequently dissociates at the donor-acceptor interface. This efficient charge separation contributes to the high power conversion efficiencies observed in TPTPA-based OPVs.
Q3: Can TPTPA be used with materials other than fullerenes in OPVs?
A3: Yes, research has shown that TPTPA can be effectively paired with non-fullerene acceptors like rubrene (5,6,11,12-tetraphenylnaphthacene) . This combination takes advantage of singlet exciton fission in rubrene, leading to a significant boost in external quantum efficiency (EQE) compared to TPTPA-only devices.
Q4: What is the impact of TPTPA's molecular orientation on device performance?
A4: Studies comparing TPTPA with other donor materials in C70-based mixed heterojunctions have revealed that the molecular orientation of TPTPA plays a crucial role in device performance . TPTPA demonstrates a preferential horizontal orientation in thin films, facilitating efficient charge transport and leading to a higher short-circuit current (JSC) compared to materials with less favorable orientations.
Q5: How does TPTPA contribute to the performance of organic light-emitting diodes?
A5: TPTPA can function both as a blue emissive material and as a host material for red phosphorescent dyes in OLEDs . Its high hole drift mobility contributes to efficient charge carrier balance within the device, resulting in high luminance values. When used as a host, TPTPA enables efficient energy transfer to the phosphorescent dopant, leading to bright and efficient red emission.
Q6: Are there any challenges in using TPTPA in OLEDs?
A6: While TPTPA exhibits good carrier balance in undoped OLED devices, incorporating a red phosphorescent dopant can lead to a decrease in hole current . This effect needs to be carefully considered during device optimization to maintain efficient charge transport and overall device performance.
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